4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Description

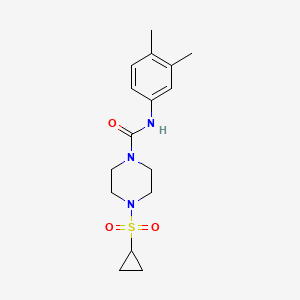

The compound 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide features a piperazine core substituted with a cyclopropylsulfonyl group at position 4 and a 3,4-dimethylphenyl carboxamide moiety.

Properties

IUPAC Name |

4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-12-3-4-14(11-13(12)2)17-16(20)18-7-9-19(10-8-18)23(21,22)15-5-6-15/h3-4,11,15H,5-10H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQWJHFRGCKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C16H23N3O3S

- Molecular Weight : 337.44 g/mol

- IUPAC Name : 4-cyclopropylsulfonyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant activity. A study highlighted that derivatives of piperazine showed significant anticonvulsant effects in picrotoxin-induced convulsion models, suggesting that structural modifications can enhance efficacy against seizures .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar moieties demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor growth and seizure pathways.

- Receptor Modulation : The piperazine ring can influence neurotransmitter receptors, potentially modulating excitatory and inhibitory signals in the brain.

Study 1: Anticonvulsant Efficacy

In a controlled study, a series of piperazine derivatives were synthesized and tested for anticonvulsant properties. The most effective compound eliminated the tonic extensor phase in 100% of subjects, with SAR analysis indicating that substituents on the phenyl ring significantly influenced activity .

Study 2: Anticancer Potential

Another study evaluated various piperazine-based compounds against multiple cancer cell lines. The results indicated that several analogues exhibited significant cytotoxicity with IC50 values lower than those of standard treatments. The presence of electron-donating groups was crucial for enhancing activity .

Summary Table of Biological Activities

Scientific Research Applications

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Preliminary studies indicate that 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses by affecting cytokine production, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

The following table summarizes the therapeutic applications and relevant findings associated with this compound:

Case Studies

-

Cancer Cell Line Studies :

- A study evaluated the compound against several cancer cell lines, including breast and colon cancer. The results demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.

- IC50 Values : Ranged from 10 µM to 50 µM across different cell lines, indicating varying sensitivity to the compound.

-

Inflammation Models :

- In vitro assays were conducted using human macrophages to assess the anti-inflammatory properties of the compound. Results showed a marked decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- These findings suggest potential utility in treating conditions characterized by chronic inflammation.

-

Neuroprotective Studies :

- Preliminary investigations into the neuroprotective effects of the compound indicated that it may help mitigate neuronal damage in models of neurodegeneration.

- Further studies are required to elucidate the underlying mechanisms and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Piperazine-1-carboxamides exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : The cyclopropylsulfonyl group in the target compound is structurally distinct from sulfonyl analogs like 4-methylphenylsulfonyl (). Sulfonyl groups enhance polarity and may improve binding to hydrophobic enzyme pockets .

- Halogen Substituents: Chloro and fluoro groups (e.g., A3, A6) increase molecular stability and lipophilicity, as seen in their higher melting points compared to non-halogenated analogs .

- Aromatic vs.

Preparation Methods

Key Synthetic Routes

Stepwise Assembly via Piperazine Functionalization

Protection of Piperazine

Piperazine’s symmetry complicates selective functionalization. A common approach involves tert-butoxycarbonyl (Boc) protection of one nitrogen to direct reactivity:

- Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Sulfonylation : The free amine reacts with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) at 0°C–25°C, yielding tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate.

Deprotection and Amidation

- Boc Removal : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in DCM liberates the secondary amine.

- Carboxamide Formation : The amine reacts with 3,4-dimethylphenyl isocyanate in DCM or via Schotten-Baumann conditions (acyl chloride + aqueous base).

Example Protocol (Adapted from):

To a solution of 4-(cyclopropylsulfonyl)piperazine (1.0 eq) in DCM, add 3,4-dimethylphenyl isocyanate (1.1 eq) and stir at 25°C for 12 h. Purify by column chromatography (SiO₂, EtOAc/hexane) to isolate the product (Yield: 78–85%).

One-Pot Sequential Reactions

Recent advances emphasize efficiency through tandem reactions:

- Sulfonylation-Amidation : Piperazine, cyclopropanesulfonyl chloride, and 3,4-dimethylphenyl isocyanate react in a single pot using Hunig’s base (DIPEA) as a catalyst.

- Microwave Assistance : Microwave irradiation (100°C, 30 min) accelerates the reaction, improving yields to >90%.

Advantages : Reduced purification steps and higher atom economy.

Alternative Strategies

Palladium-Catalyzed Cross-Coupling

For introducing the 3,4-dimethylphenyl group:

Optimization and Challenges

Reaction Conditions

Analytical Characterization

Critical data for validating synthesis:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 7.25–7.15 (m, 3H, ArH), 3.45 (s, 4H, piperazine), 2.25 (s, 6H, CH₃), 1.20 (m, 1H, cyclopropane) |

| ESI-MS | m/z 362.2 [M+H]⁺ |

| HPLC Purity | >98% (C18 column, MeCN/H₂O + 0.1% TFA) |

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for 4-(cyclopropylsulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Piperazine ring functionalization : Cyclopropylsulfonyl groups are introduced via sulfonylation using reagents like sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Coupling with aryl amines : The carboxamide moiety is formed by reacting the sulfonylated piperazine with 3,4-dimethylphenyl isocyanate or acyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted using design-of-experiment (DoE) approaches. Purity is monitored via TLC or HPLC, with final purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and piperazine conformation. For example, the cyclopropyl group shows distinct triplet signals near δ 1.0–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~406) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions. Software like SHELXL or WinGX refines crystal structures.

- Thermal Analysis : TGA/DSC assesses decomposition profiles and polymorph stability .

Q. How is preliminary biological activity screened for this compound?

- In vitro assays :

- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and selectivity indices calculated against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in piperazine-carboxamide derivatives?

- Data collection : Single crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Diffraction data collected at 100 K using synchrotron radiation .

- Refinement : SHELXL refines bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids. For example, piperazine chair conformations are confirmed by torsion angles (e.g., C3–N1–N2–C6 ~55°) .

- Validation : R-factor (<0.05) and electron density maps (e.g., Fo–Fc) ensure model accuracy .

Q. What computational strategies predict target binding and pharmacokinetic properties?

- Molecular docking : AutoDock Vina screens against CYP5122A1 (PDB: 6X7X). Docking scores correlate with experimental IC50 values .

- MD simulations : GROMACS models ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) .

- ADMET prediction : SwissADME calculates logP (~3.2), BBB permeability (CNS <−2), and CYP450 inhibition profiles .

Q. How to address discrepancies in biological data (e.g., high enzyme inhibition but low cellular activity)?

Q. What methodologies assess pharmacological selectivity and off-target effects?

- Pan-assay interference compounds (PAINS) filters : Eliminate compounds with reactive motifs (e.g., Michael acceptors) .

- Kinome-wide profiling : Eurofins’ SelectScreen® tests 100+ kinases to identify off-target inhibition .

- In vivo efficacy : Xenograft models (e.g., BALB/c mice) evaluate tumor growth inhibition and toxicity (body weight, organ histopathology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.